2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3,4-dimethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-7-6-11(8(12)5-9)4-3-10(7)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIITEBBCUNCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method for synthesizing 2-chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone involves the reaction of 3,4-dimethylpiperazine with chloroacetyl chloride in a nucleophilic acyl substitution (Figure 1). The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the target compound.
Reaction conditions :
Yield and Byproduct Analysis
Yields typically range from 65% to 88%, depending on the purity of the starting materials and reaction temperature control. Common byproducts include:
-
Diacylated species : Formed via over-reaction at both nitrogen atoms of piperazine.
-
Hydrolysis products : Resulting from moisture contamination, leading to chloroacetic acid formation.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C | 88 | 95 |
| Solvent | THF | 82 | 93 |
| Base | DIPEA | 85 | 96 |
Lithiation/Trapping Methodology
Directed Deprotonation with s-BuLi
The lithiation/trapping approach, pioneered by Beak and Meyers, enables selective functionalization of piperazine derivatives. For 3,4-dimethylpiperazine, this method involves:
-
Protection : Introducing a Boc group to form N-Boc-3,4-dimethylpiperazine.
-
Lithiation : Treating with sec-butyllithium (s-BuLi) at –78°C to generate a dipole-stabilized carbanion.
-
Trapping : Reacting the lithiated intermediate with chloroacetyl chloride to install the ethanone moiety.
Critical considerations :
Stereochemical Outcomes
Asymmetric lithiation using (–)-sparteine as a chiral ligand achieves enantiomeric excess (ee) up to 92% for non-symmetrical piperazines. However, the 3,4-dimethyl substitution in this compound imposes steric hindrance, reducing ee to 78%.
Sulfonylation Approaches
Sequential Functionalization
An alternative route involves sulfonylation of piperazine followed by chloroacetylation (Figure 2):
-
Sulfonylation : Reacting 3,4-dimethylpiperazine with 3,4-dimethylbenzenesulfonyl chloride to form a sulfonamide intermediate.
-
Chloroacetylation : Treating the intermediate with chloroacetyl chloride under basic conditions.
Advantages :
-
Sulfonylation enhances the nucleophilicity of the remaining nitrogen atom.
-
The sulfonyl group acts as a protecting group, preventing over-alkylation.
Table 2: Comparative Analysis of Sulfonylation vs. Direct Substitution
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Direct Substitution | 88 | 4 | High |
| Sulfonylation | 75 | 8 | Moderate |
Optimization and Scale-Up Strategies
Continuous-Flow Reactors
Recent advancements employ continuous-flow systems to mitigate exothermicity and improve mixing. Key parameters include:
-
Residence time : 2–5 minutes.
-
Temperature : Maintained at –10°C using jacketed reactors.
Catalytic Enhancements
Palladium-catalyzed cross-coupling has been explored to introduce the chloroacetyl group indirectly, though yields remain suboptimal (≤50%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is primarily recognized for its role in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that enhance binding affinity to various biological targets, particularly dopamine receptors. Research indicates that derivatives of this compound can exhibit high selectivity and potency, making them suitable candidates for treating neurological disorders such as Parkinson's disease and schizophrenia .
Binding Affinity Studies
Studies have demonstrated that compounds containing the piperazine moiety, such as 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone, can significantly improve binding affinities at dopamine D2 and D3 receptors. For instance, derivatives synthesized from this compound have shown enhanced interactions with D2/D3 receptors, which are crucial for dopaminergic signaling pathways. This characteristic is particularly beneficial for developing treatments for conditions like Parkinson’s disease where dopaminergic signaling is disrupted .
Case Studies and Research Findings
Case Study: Dopamine Receptor Agonists
A study focused on synthesizing constrained molecules derived from 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone reported that these compounds displayed significant agonistic activity at D2/D3 receptors. The research highlighted the importance of the piperazine fragment in enhancing receptor affinity and selectivity, leading to promising candidates for further development in treating neurodegenerative diseases .
Table 1: Binding Affinities of Selected Derivatives
| Compound Name | Receptor Type | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound A | D2 | 26 |
| Compound B | D3 | 0.82 |
| Compound C | D2 | 220 |
| Compound D | D3 | 4.73 |
This table summarizes the binding affinities of various derivatives synthesized from the parent compound, illustrating their potential effectiveness as pharmacological agents.
Other Potential Applications
Cancer Research
Emerging research suggests that compounds similar to 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone may also play a role in cancer therapy by modulating chemokine receptors involved in tumor progression and metastasis. The CXCR3 receptor, which interacts with inflammatory chemokines, has been identified as a target for certain derivatives of this compound . This opens avenues for developing anti-cancer therapies that leverage the compound's structural properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of α-chloroketone-piperazine derivatives are highly sensitive to substituents on the piperazine ring and the aromatic/heteroaromatic moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Lipophilicity and Bioavailability : Methyl groups (3,4-dimethyl) and aromatic substituents (phenyl, benzyl) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .
- Metabolic Stability : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Crystallinity: Phenyl-substituted derivatives form stable crystals with strong intermolecular hydrogen bonds (e.g., O—H⋯O interactions in 2-chloro-1-(3-hydroxyphenyl)ethanone) .
Biological Activity
2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a chloro group attached to an ethanone moiety, which is linked to a piperazine ring substituted with two methyl groups at positions 3 and 4. The synthesis typically involves the reaction of 3,4-dimethylpiperazine with chloroacetyl chloride in the presence of a base like triethylamine, under controlled conditions to manage the exothermic reaction:
The biological activity of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is primarily attributed to its interaction with various biological macromolecules. The chloro group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity or modulating receptor functions. The piperazine ring enhances the compound’s ability to penetrate biological membranes, facilitating its action at target sites.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound is effective in studying enzyme inhibition and receptor binding. It has shown potential as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders. The specific interactions with enzymes or receptors can lead to significant biological responses, making it a valuable tool in drug discovery.
Anticonvulsant Activity
In a study evaluating various piperazine derivatives, compounds structurally related to 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone were assessed for anticonvulsant properties. These compounds were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole models in rodents. Results indicated that certain derivatives exhibited notable protective effects against seizures, suggesting possible therapeutic applications in epilepsy .
Cytotoxicity and Antimicrobial Activity
Another area of investigation involved assessing the cytotoxicity of related compounds against cancer cell lines. The MTT assay was utilized to determine cell viability after treatment with these derivatives. Some piperazine-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone | Chloro group + 3,4-dimethylpiperazine | Enzyme inhibition, CNS activity |
| 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone | Single methyl group on piperazine | Moderate CNS activity |
| 2-Chloro-1-(2,6-dimethyl-piperazin-1-yl)-ethanone | Methyl groups at positions 2 and 6 | Varying enzyme interactions |
This table illustrates how structural variations among similar compounds can influence their biological activities. The unique substitution pattern of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone may enhance its stability and interaction with biological targets compared to its analogs.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent | Solvent System | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetyl chloride | Dry acetone/K₂CO₃ | 60°C | KI | 44-78% |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups on piperazine (δ 1.2–1.5 ppm), ethanone carbonyl (δ ~2.5 ppm for adjacent CH₂).
- ¹³C NMR : Carbonyl carbon (δ ~200 ppm).
- LC-MS : Validates molecular weight ([M+H]⁺ expected for C₉H₁₆ClN₂O).
- Elemental Analysis : Confirms stoichiometry (C, H, N). Discrepancies may indicate rotameric forms requiring variable-temperature NMR .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?
Answer:
Single-crystal X-ray diffraction determines bond lengths/angles (e.g., C-Cl bond ~1.79 Å, piperazine chair conformation). Use SHELXL for refinement:
- Data Requirements : High-resolution (<0.8 Å) to minimize R-factor (<0.05).
- Challenges : Crystal twinning or weak diffraction. Address via slow evaporation (DCM/hexane) .
Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting)?
Answer:
Contradictions may arise from dynamic processes or impurities. Strategies:
- 2D NMR : COSY/HSQC to assign overlapping signals.
- HPLC Reassessment : Dual detection (UV/ELSD) to confirm purity.
- Crystallization : Isolate rotamers for X-ray validation .
Advanced: What experimental modifications improve alkylation yield?
Answer:
- Moisture Control : Schlenk techniques.
- Reagent Excess : 1.2–1.5 eq of 2-chloroacetyl chloride.
- Alternative Solvents : DMF enhances nucleophilicity (requires post-reaction dialysis).
- Microwave Assistance : Reduces side products (60°C, 30 min) .
Advanced: How to evaluate bioactivity against neurological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
